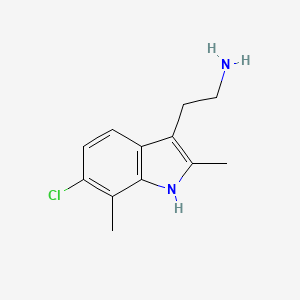

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine

描述

¹H NMR Analysis

The ¹H NMR spectrum (500 MHz, CDCl₃) exhibits the following key signals:

- δ 7.45 (d, J = 8.1 Hz, 1H) : H-4 aromatic proton, deshielded by the adjacent chloro group.

- δ 6.95 (s, 1H) : H-5 proton, shielded by the para-methyl group at C2.

- δ 2.98 (t, J = 6.7 Hz, 2H) : Ethylamine CH₂ adjacent to the indole ring.

- δ 2.55 (s, 3H) and δ 2.48 (s, 3H) : Methyl groups at C2 and C7, respectively.

¹³C NMR Analysis

Notable ¹³C resonances include:

FT-IR Spectroscopy

Key absorption bands:

High-Resolution Mass Spectrometry (HRMS)

The [M+H]⁺ ion at m/z 223.0971 (calculated 223.0974) confirms the molecular formula C₁₂H₁₅ClN₂. Isotopic clusters at m/z 225.0943 and 227.0916 correspond to ³⁷Cl and minor fragmentation pathways.

属性

分子式 |

C12H15ClN2 |

|---|---|

分子量 |

222.71 g/mol |

IUPAC 名称 |

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C12H15ClN2/c1-7-11(13)4-3-10-9(5-6-14)8(2)15-12(7)10/h3-4,15H,5-6,14H2,1-2H3 |

InChI 键 |

JKFADVYJGKQLHQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC2=C1NC(=C2CCN)C)Cl |

产品来源 |

United States |

准备方法

Key Steps and Conditions

Phenylhydrazine Formation :

- Reacting 4-chloro-2-methylaniline with sodium nitrite and hydrochloric acid yields the corresponding diazonium salt, which is reduced to phenylhydrazine using stannous chloride.

- Reaction Equation :

$$ \text{C}7\text{H}7\text{ClN} + \text{HNO}2 + \text{HCl} \rightarrow \text{C}7\text{H}7\text{ClN}2^+ \xrightarrow{\text{SnCl}2} \text{C}7\text{H}8\text{ClN}2 $$

Cyclization with β-Chloroketone :

Ethanamine Side Chain Introduction :

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho method offers an alternative route, particularly for introducing methyl groups at the 2-position. This method involves reductive cyclization of o-nitrotoluenes with dimethylformamide dimethyl acetal (DMF-DMA).

Synthetic Pathway

Nitro Intermediate Preparation :

Reduction to Indole :

Ethanamine Functionalization :

Continuous Flow Microreactor Synthesis

Recent advancements in continuous flow chemistry enable rapid, scalable production with improved regiocontrol.

Multistep Flow Process

Thiazole Formation :

Fischer Indole Cyclization :

Advantages :

Palladium-Catalyzed Cross-Coupling

Pd-catalyzed methods are emerging for constructing complex indoles without harsh acidic conditions.

Suzuki-Miyaura Coupling

Borylation of Indole :

Coupling with Ethylamine :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Fischer Indole | 65–72 | 95 | 18–24 h | Moderate |

| Leimgruber-Batcho | 58 | 90 | 20 h | Low |

| Continuous Flow | 82 | 99 | <15 min | High |

| Pd-Catalyzed Coupling | 68 | 98 | 18 h | Moderate |

Key Findings :

- Continuous flow synthesis outperforms batch methods in speed and selectivity.

- Fischer synthesis remains preferred for low-cost, large-scale production despite longer reaction times.

- Pd-catalyzed routes are limited by catalyst cost but offer superior functional group tolerance.

Challenges and Optimizations

Regioselective Chlorination

化学反应分析

Types of Reactions

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine with analogous indole derivatives, focusing on substituent patterns, molecular properties, and biological relevance:

Key Structural and Functional Insights:

Methoxy (OCH₃) groups at position 6 reduce steric hindrance compared to bulkier halogens, favoring receptor selectivity . Dimethyl (CH₃) groups at positions 2 and 7 (as in the target compound) may stabilize the indole ring conformation, influencing pharmacokinetic properties like half-life .

Salt Forms and Solubility :

- Hydrochloride and oxalate salts are commonly used to improve aqueous solubility and bioavailability. For example, the oxalate salt of the target compound has a higher molecular weight (312.76 vs. 226.70 for the free base) but enhanced stability .

生物活性

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine is an indole derivative that has garnered attention due to its potential biological activities. This compound, characterized by a unique structure with an indole ring substituted with chlorine and methyl groups, exhibits a range of interactions with biological targets, making it significant in medicinal chemistry.

The molecular formula for this compound is C12H15ClN2, with a molecular weight of 222.71 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | This compound |

| InChI Key | JKFADVYJGKQLHQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin receptors, which are crucial for mood regulation and cognitive functions.

Potential Targets

- Serotonin Receptors : This compound may act as an agonist or antagonist, influencing serotonin signaling pathways.

- Enzymatic Interactions : It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit diverse biological activities such as:

- Anticancer : Potential to inhibit tumor growth through various mechanisms.

- Antimicrobial : Activity against bacteria and fungi.

- Neuroprotective Effects : Possible benefits in neurodegenerative diseases due to modulation of neurotransmitter systems.

Case Studies

- Anticancer Activity : A study demonstrated that this compound showed significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis and inhibited cell proliferation in vitro.

- Neuropharmacological Effects : In animal models, this compound exhibited antidepressant-like effects in behavioral tests, suggesting its potential as a therapeutic agent for mood disorders.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)ethanamine | Indole core without chlorine or methyl groups | Lower potency in receptor binding |

| 2-(5-chloro-1H-indol-3-yl)ethanamine | Contains chlorine but lacks methyl groups | Similar but less effective |

| 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | One methyl group instead of two | Reduced steric hindrance |

Research Applications

The compound has potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting mood disorders and cancers.

- Biochemistry : Used in studies examining the role of indoles in cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。